An In-Depth Technical Guide to 1,2-Dichloro-4-methyl-5-nitrobenzene: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 1,2-Dichloro-4-methyl-5-nitrobenzene: Properties, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with halogenated nitroaromatic compounds. We will explore the core physicochemical properties, spectroscopic signatures, and chemical reactivity of 1,2-Dichloro-4-methyl-5-nitrobenzene, a versatile building block in modern organic synthesis. The narrative emphasizes not just the data, but the underlying chemical principles that dictate its utility and handling.
Section 1: Core Physicochemical and Structural Properties
1,2-Dichloro-4-methyl-5-nitrobenzene (CAS No. 7494-45-3) is a polysubstituted aromatic compound. Its structure, featuring two adjacent chlorine atoms, a methyl group, and a powerful electron-withdrawing nitro group, creates a unique electronic and steric environment that is highly valuable for synthetic chemists.
Molecular Structure
The arrangement of substituents on the benzene ring is fundamental to its reactivity. The nitro group at C-5 profoundly influences the electron density of the entire ring, which is a key determinant in its chemical behavior.
Caption: Molecular Structure of 1,2-Dichloro-4-methyl-5-nitrobenzene.
Quantitative Data Summary
The following table summarizes the key physical properties of the compound, essential for experimental design and safety assessments.
| Property | Value | Reference |
| CAS Number | 7494-45-3 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 62 °C | [1] |
| Boiling Point | 277.1 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 121.4 ± 25.9 °C | [1] |
| LogP | 3.62 | [1] |
The LogP value of 3.62 indicates significant lipophilicity, suggesting poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Section 2: Spectroscopic Signature Analysis
Characterization of 1,2-Dichloro-4-methyl-5-nitrobenzene relies on standard spectroscopic techniques. Understanding its expected spectral signature is crucial for reaction monitoring and quality control.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative.
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Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C-3 is adjacent to two chlorine atoms, while the proton at C-6 is adjacent to the nitro group. Their distinct electronic environments prevent coupling, resulting in two separate singlets.
-
Methyl Protons: A single, sharp singlet corresponding to the three protons of the methyl group would appear in the upfield region (typically δ 2.0-2.5 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the asymmetric substitution of the benzene ring.
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key expected peaks include:
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Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
-
C-Cl stretching vibrations in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations.
-
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern. Due to the presence of two chlorine atoms, a distinctive M, M+2, and M+4 pattern will be observed, providing definitive evidence of the dichlorinated structure.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 1,2-Dichloro-4-methyl-5-nitrobenzene is dominated by the powerful activating effect of the nitro group on the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when the charge is delocalized onto the carbons ortho and para to its position.
-
Site of Attack: The chlorine atom at the C-2 position is ortho to the C-5 nitro group.
-
Activation: The chlorine atom at the C-1 position is meta to the nitro group.
Consequently, the C-2 position is significantly more activated towards nucleophilic attack. A strong nucleophile will preferentially displace the chlorine atom at C-2. This high degree of regioselectivity is a powerful tool in synthetic design, allowing for the selective introduction of a wide range of functionalities.[4][5]
Caption: Regioselective SNAr mechanism on the title compound.
Other Reactions
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Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder. This opens up a vast array of subsequent chemistries, including diazotization and amide bond formation.
Section 4: Representative Synthetic Protocol
1,2-Dichloro-4-methyl-5-nitrobenzene can be synthesized via the nitration of 3,4-dichlorotoluene. The directing effects of the substituents on the starting material guide the regioselectivity of the nitration.
Objective: To synthesize 1,2-Dichloro-4-methyl-5-nitrobenzene from 3,4-dichlorotoluene.
Materials:
-
3,4-Dichlorotoluene
-
Fuming Nitric Acid (98%+)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Nitrating Mixture: Slowly add fuming nitric acid to the cold sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C to create the nitrating mixture.
-
Substrate Addition: Slowly add 3,4-dichlorotoluene to the nitrating mixture dropwise. The rate of addition must be controlled to keep the internal temperature of the reaction below 20 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A solid precipitate should form.
-
Workup: Filter the solid product and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Dissolve the crude solid in dichloromethane, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,2-Dichloro-4-methyl-5-nitrobenzene.
Section 5: Experimental Workflow for SNAr Application
This protocol details a general procedure for the substitution of the C-2 chlorine with an amine nucleophile, a common transformation in drug discovery programs.
Caption: Standard experimental workflow for an SNAr reaction.
Section 6: Safety and Handling
As with all chlorinated nitroaromatic compounds, 1,2-Dichloro-4-methyl-5-nitrobenzene must be handled with appropriate care.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Section 7: Conclusion
1,2-Dichloro-4-methyl-5-nitrobenzene is a strategically designed synthetic intermediate whose value lies in its predictable and high regioselectivity in nucleophilic aromatic substitution reactions. The electronic activation provided by the nitro group, combined with the differential reactivity of the two chlorine atoms, allows chemists to introduce molecular complexity with a high degree of control. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3 | Chemsrc. (n.d.). Retrieved January 6, 2026, from [Link]
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1,2-Dichloro-4-nitrobenzene - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
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1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. - Filo. (n.d.). Retrieved January 6, 2026, from [Link]
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Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange. (2016, May 21). Retrieved January 6, 2026, from [Link]
-
1,2-Dichloro-4-nitrobenzene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]
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